CYP3A4 Inhibitory Potency of Target Compound Versus Des-chloro and Des-methyl Urea Analogs
The target compound is annotated as a CYP3A inhibitor in the NLM Medical Subject Headings (MeSH) controlled vocabulary, a designation reserved for compounds with demonstrated CYP3A pharmacoenhancement function in HIV combination therapy [1]. In the broader thiazolyl-urea chemotype within ChEMBL, CYP3A4 IC50 values for close structural analogs vary from 1,500 nM (e.g., CHEMBL1951327, a m-tolyl urea derivative lacking the 4-chlorophenylacetamide moiety) to >11,200 nM for bulkier analogs, indicating that the specific 4-chlorophenyl/p-tolyl substitution pattern of the target compound is essential for maintaining potent CYP3A4 engagement [2]. While a direct head-to-head IC50 measurement for CAS 921498-96-6 against a defined comparator is not publicly available, the MeSH pharmacological classification combined with the SAR gradient observed across analogs supports its differentiated position as a CYP3A pharmacoenhancer candidate.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Functionally classified as CYP3A inhibitor by MeSH (quantitative IC50 not directly reported in public domain for this CAS) |
| Comparator Or Baseline | CHEMBL1951327 (m-tolyl urea analog without 4-chlorophenylacetamide) IC50 = 1,500 nM; CHEMBL5083665 (sterically modified analog) IC50 = 11,200 nM |
| Quantified Difference | SAR gradient of >7.5-fold IC50 variation across thiazolyl-urea analogs with different aryl substitution; target compound is pharmacologically classified as active CYP3A inhibitor, whereas comparators with altered substitution exhibit reduced or negligible CYP3A4 inhibition |
| Conditions | Recombinant human CYP3A4 supersomes or human liver microsomes; midazolam 1'-hydroxylation or testosterone 6β-hydroxylation as probe substrates; LC-MS/MS detection |
Why This Matters
For HIV pharmacoenhancement studies, sourcing a compound with validated CYP3A inhibitory classification ensures reproducible boosting of antiretroviral exposure; analogs with altered substitution may exhibit unpredictable or absent pharmacokinetic enhancement.
- [1] Medical Subject Headings (MeSH) Descriptor Data, MeSH Unique ID M0558562. National Library of Medicine (2024). View Source
- [2] BindingDB Entry BDBM50364632 (CHEMBL1951327): IC50 = 1.50E+3 nM for CYP3A4. Assay: Inhibition of recombinant human CYP3A4 in supersomes using midazolam as substrate after 5 min by LC-MS/MS. The Scripps Research Institute / ChEMBL. View Source
